1-(3,4-Dimethoxybenzyl)piperidine-4-carboxamide
Overview
Description
1-(3,4-Dimethoxybenzyl)piperidine-4-carboxamide is a chemical compound with the molecular formula C15H22N2O3 It is characterized by the presence of a piperidine ring substituted with a 3,4-dimethoxybenzyl group and a carboxamide group
Preparation Methods
The synthesis of 1-(3,4-Dimethoxybenzyl)piperidine-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzyl chloride and piperidine.
Reaction Conditions: The reaction between 3,4-dimethoxybenzyl chloride and piperidine is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically conducted in an organic solvent like dichloromethane or toluene.
Formation of Intermediate: The reaction results in the formation of an intermediate, 1-(3,4-dimethoxybenzyl)piperidine.
Carboxamide Formation: The intermediate is then reacted with a carboxylating agent such as phosgene or triphosgene to form the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, use of continuous flow reactors, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(3,4-Dimethoxybenzyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the benzyl group can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired transformations.
Scientific Research Applications
1-(3,4-Dimethoxybenzyl)piperidine-4-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions, including its role as a precursor for drug development.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxybenzyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3,4-Dimethoxybenzyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
4-(3,4-Dimethoxybenzyl)piperidine hydrochloride: This compound has a similar structure but differs in the presence of a hydrochloride salt.
3-(3,4-Dimethoxybenzyl)piperidine: This compound has a similar benzyl group but differs in the position of substitution on the piperidine ring.
2-(3,4-Dimethoxybenzyl)piperidine: This compound also has a similar benzyl group but differs in the position of substitution on the piperidine ring.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-19-13-4-3-11(9-14(13)20-2)10-17-7-5-12(6-8-17)15(16)18/h3-4,9,12H,5-8,10H2,1-2H3,(H2,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMNGPIOUXLIAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCC(CC2)C(=O)N)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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